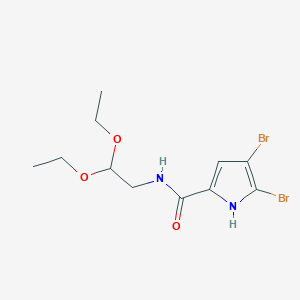
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide
Vue d'ensemble
Description
4,5-Dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide (DBPC) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrrole family of compounds, which are nitrogen-containing heterocyclic aromatic compounds. DBPC has been studied for its ability to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and cyclooxygenase-3 (COX-3). It has also been studied for its potential applications in drug delivery, as well as its ability to modulate the activity of certain proteins.
Mécanisme D'action
The mechanism of action of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is not yet fully understood. However, it is known to be an inhibitor of certain enzymes, such as COX-2 and COX-3. Inhibition of these enzymes has been shown to reduce inflammation, which has potential therapeutic applications. Additionally, 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has been shown to modulate the activity of certain proteins, which could be useful for drug delivery applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide are not yet fully understood. However, it has been shown to act as an inhibitor of certain enzymes, such as COX-2 and COX-3. Inhibition of these enzymes has been shown to reduce inflammation, which has potential therapeutic applications. Additionally, 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has been shown to modulate the activity of certain proteins, which could be useful for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide in laboratory experiments include its ability to act as an inhibitor of certain enzymes, such as COX-2 and COX-3. Inhibition of these enzymes has been shown to reduce inflammation, which has potential therapeutic applications. Additionally, 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has been shown to modulate the activity of certain proteins, which could be useful for drug delivery applications. The main limitation of using 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide in laboratory experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
The potential future directions for the study of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide include further research into its mechanism of action, its potential applications in drug delivery, and its potential use as a biomarker for certain diseases. Additionally, further research into the biochemical and physiological effects of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide could help to elucidate its potential therapeutic applications. Finally, further research into the synthesis of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide could help to improve its cost-effectiveness for use in laboratory experiments.
Applications De Recherche Scientifique
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of certain enzymes, such as COX-2 and COX-3. Inhibition of these enzymes has been shown to reduce inflammation, which has potential therapeutic applications. 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has also been studied for its potential applications in drug delivery, as it has been shown to be able to modulate the activity of certain proteins. Additionally, 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has been studied for its potential use as a biomarker for certain diseases, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Br2N2O3/c1-3-17-9(18-4-2)6-14-11(16)8-5-7(12)10(13)15-8/h5,9,15H,3-4,6H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQASTTUPMECQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CC(=C(N1)Br)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1430617.png)


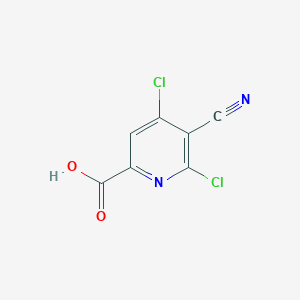
![6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1430621.png)
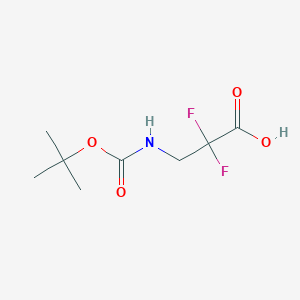

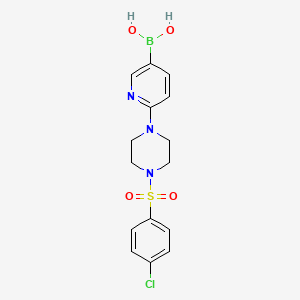
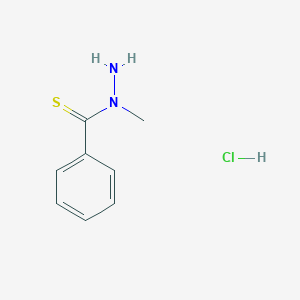

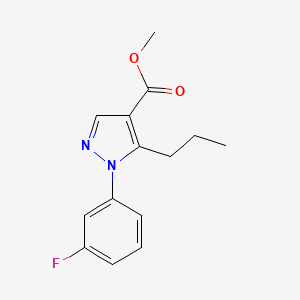
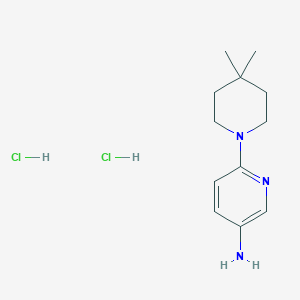
![5-Oxa-8-azaspiro[2.6]nonane](/img/structure/B1430637.png)
![3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B1430640.png)